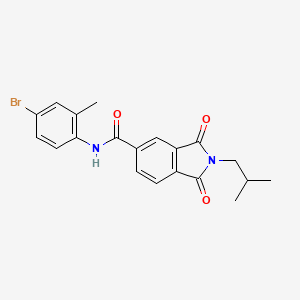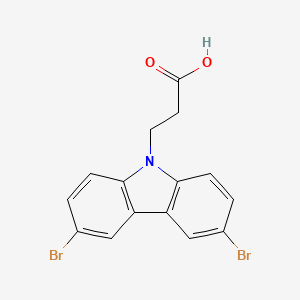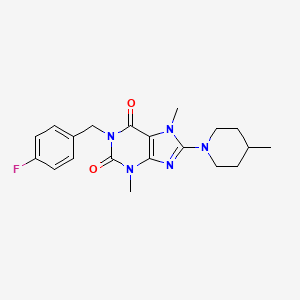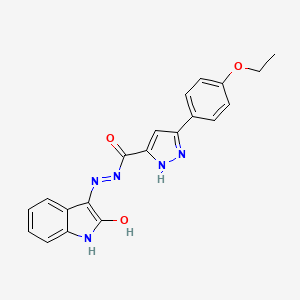
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide
Overview
Description
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, also known as BRD7389, is a small molecule inhibitor that has been developed for potential use in cancer research. This compound has been shown to have promising results in preclinical studies, and could potentially be used as a tool for understanding the mechanisms of cancer development and progression.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide involves its ability to bind to the bromodomain of BRD4, which is a critical component of the transcriptional machinery in cancer cells. By binding to this domain, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide prevents the recruitment of BRD4 to chromatin, which in turn inhibits the expression of genes that are critical for cancer cell survival and proliferation.
Biochemical and Physiological Effects:
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have a number of biochemical and physiological effects in cancer cells. These include the induction of apoptosis, inhibition of cell growth and proliferation, and modulation of gene expression. In addition, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to have minimal toxicity in normal cells, which suggests that it may be a relatively safe compound for use in cancer research.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its specificity for the bromodomain of BRD4, which makes it a useful tool for studying the role of this transcription factor in cancer development and progression. In addition, the compound has been shown to have minimal toxicity in normal cells, which makes it a relatively safe compound for use in laboratory experiments. However, one limitation of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide is its relatively low potency, which means that higher concentrations of the compound may be required to achieve the desired effects.
Future Directions
There are a number of potential future directions for research on N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide. One possibility is to explore its potential as a therapeutic agent for the treatment of cancer. Another possibility is to use the compound as a tool for understanding the mechanisms of cancer development and progression, particularly with regards to the role of BRD4 in these processes. Finally, further research could be done to optimize the synthesis and potency of N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide, in order to make it a more effective tool for cancer research.
Scientific Research Applications
N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been primarily developed for use in cancer research, and has been shown to have promising results in preclinical studies. Specifically, this compound has been shown to inhibit the activity of the transcription factor BRD4, which plays a critical role in the regulation of gene expression in cancer cells. By inhibiting the activity of BRD4, N-(4-bromo-2-methylphenyl)-2-isobutyl-1,3-dioxo-5-isoindolinecarboxamide has been shown to induce apoptosis (cell death) in cancer cells, and to inhibit the growth and proliferation of tumors in animal models.
properties
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(2-methylpropyl)-1,3-dioxoisoindole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19BrN2O3/c1-11(2)10-23-19(25)15-6-4-13(9-16(15)20(23)26)18(24)22-17-7-5-14(21)8-12(17)3/h4-9,11H,10H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXXBRGROXNGEKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)CC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19BrN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-methylphenyl)-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B3570209.png)

![N-[1-benzyl-3-(4-bromophenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B3570225.png)
![diethyl 2-[(2-fluorobenzoyl)amino]-4,7-dihydrothieno[2,3-c]pyridine-3,6(5H)-dicarboxylate](/img/structure/B3570234.png)
![N-(2-chlorophenyl)-2-[(trifluoroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3570242.png)


![1-ethyl-N-(4-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3570269.png)
![6-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570274.png)
![2,6-dimethoxy-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B3570283.png)
![6-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3570287.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B3570299.png)
![N-{4-[(4-bromobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B3570303.png)